2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

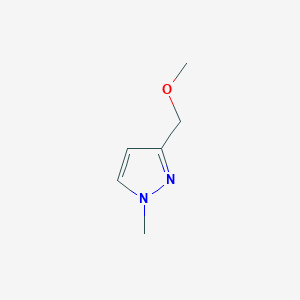

The InChI code for this compound is 1S/C11H13N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-7H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis

The compound is a solid . The IUPAC name for this compound is 2- (4-piperidinyl)nicotinonitrile .Aplicaciones Científicas De Investigación

Thermolysis and Derivatives Synthesis

The thermolysis of N-arylnicotinamide oximes leads to a variety of products including benzimidazoles, nicotinonitrile, and phenols. This process demonstrates the versatility of nicotinonitrile derivatives in organic synthesis, indicating a pathway for generating complex molecules from simpler precursors (Gaber, Muathen, & Taib, 2012).

Anticancer Assessment

New 2-amino-3-cyanopyridine derivatives, related to the target compound, have been synthesized and assessed for their anticancer properties. These studies highlight the potential therapeutic applications of nicotinonitrile derivatives in cancer treatment (Mansour, Sayed, Marzouk, & Shaban, 2021).

Primitive Earth Synthesis

Research into the synthesis of nicotinic acid derivatives under primitive Earth conditions suggests that compounds like nicotinonitrile could have formed through natural processes, contributing to the prebiotic chemistry necessary for life (Friedmann, Miller, & Sanchez, 1971).

Supercapacitor Electrode Material

Nicotinonitriles have been investigated as green corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the potential of these compounds in enhancing the durability and efficiency of supercapacitor electrode materials. This research indicates the applicability of nicotinonitrile derivatives in improving the performance and longevity of energy storage devices (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Spectroscopic Characterization and Photointerconversion

Studies on the spectroscopic characterization of nicotinoyl and isonicotinoyl nitrenes, and the photointerconversion of 4-pyridylnitrene with diazacycloheptatetraene, provide insights into the chemical behavior and reaction mechanisms of nicotinonitrile derivatives under various conditions. These findings are crucial for understanding the fundamental properties of these compounds, which can inform their applications in materials science and pharmacology (Liu, Qin, Lu, Wentrup, & Zeng, 2019).

Mecanismo De Acción

Target of Action

The primary target of 2-((1-Isonicotinoylpiperidin-4-yl)oxy)nicotinonitrile is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

This compound interacts with its target, c-KIT kinase, by inhibiting its activity . This inhibition results in the disruption of c-KIT-mediated signaling pathways .

Biochemical Pathways

The inhibition of c-KIT kinase affects several biochemical pathways. It leads to the induction of apoptosis and cell cycle arrest . This means that the compound can prevent the cells from dividing and can induce programmed cell death.

Pharmacokinetics

It has been reported that the compound possesses acceptable bioavailability . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the action of this compound is the effective suppression of tumor growth in GIST-T1 cell inoculated xenograft model without apparent toxicity . This suggests that the compound could be a potential drug candidate for GISTs .

Direcciones Futuras

Research is underway to tailor a rational approach to pharmaceutical innovation in which a new small molecule invention is designed and produced to inhibit particular proteins or abnormally expressed pathways in cancer cells . The results established that P-6 is a prospective aspirant for the development of anticancer agents targeting Aurora-A kinase .

Propiedades

IUPAC Name |

2-[1-(pyridine-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-12-14-2-1-7-20-16(14)23-15-5-10-21(11-6-15)17(22)13-3-8-19-9-4-13/h1-4,7-9,15H,5-6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMURKPFTQSFOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)

![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769645.png)

![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)

![2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2769654.png)

![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)

![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)